BACE1 Inhibition: 129‑Fold Greater Potency Than Umbelliferone and 30‑Fold Greater Than 8‑Formylumbelliferone
In a direct head‑to‑head comparison, 6‑formylumbelliferone inhibited β‑secretase 1 (BACE1) with an IC50 of 1.31 ± 0.01 µM, representing a 129‑fold increase in potency over umbelliferone (IC50 168.54 ± 2.17 µM) and a 30‑fold increase over the 8‑formyl positional isomer (IC50 39.82 ± 0.31 µM) [1]. The noncompetitive inhibition mode (Ki = 2.27 µM) was confirmed by Dixon and Lineweaver–Burk plots, and the compound outperformed the natural positive control quercetin (IC50 22.08 ± 0.57 µM) by 17‑fold [1].
| Evidence Dimension | BACE1 inhibitory potency (IC50, µM) |
|---|---|
| Target Compound Data | 1.31 ± 0.01 µM |
| Comparator Or Baseline | Umbelliferone: 168.54 ± 2.17 µM; 8-Formylumbelliferone: 39.82 ± 0.31 µM; Quercetin (positive control): 22.08 ± 0.57 µM |
| Quantified Difference | 129‑fold more potent than umbelliferone; 30‑fold more potent than 8‑formylumbelliferone; 17‑fold more potent than quercetin |
| Conditions | In vitro fluorometric BACE1 inhibition assay using recombinant human BACE1; IC50 values calculated from log dose–inhibition curves, means ± SEM of triplicate experiments |
Why This Matters
For any BACE1‑focused drug discovery or target‑validation workflow, substituting 6‑formylumbelliferone with the unsubstituted scaffold or the 8‑formyl isomer would yield approximately two orders of magnitude weaker inhibition, fundamentally altering hit‑to‑lead conclusions.
- [1] Ali MY, Seong SH, Reddy MR, Seo SY, Choi JS, Jung HA. Kinetics and Molecular Docking Studies of 6-Formyl Umbelliferone Isolated from Angelica decursiva as an Inhibitor of Cholinesterase and BACE1. Molecules. 2017;22(10):1604. doi:10.3390/molecules22101604. PMID: 28946641. View Source
